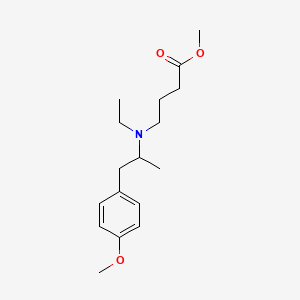
Mebeverine Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebeverine Acid Methyl Ester is a derivative of mebeverine, a compound known for its antispasmodic properties. It is primarily used to alleviate symptoms associated with irritable bowel syndrome, such as stomach pain, cramps, and persistent diarrhea. The compound works by relaxing the muscles in and around the gut, providing relief from gastrointestinal discomfort .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mebeverine Acid Methyl Ester can be synthesized through esterification reactions involving mebeverine and methanol. The process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction. The reaction conditions include maintaining a temperature range of 60-70°C and continuous stirring to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms. The use of high-purity reagents and solvents ensures the production of a high-quality ester. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mebeverine Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield mebeverine and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Mebeverine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Mebeverine Acid Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Mebeverine Acid Methyl Ester exerts its effects by directly acting on the smooth muscles of the gastrointestinal tract. It inhibits the influx of calcium ions into the muscle cells, preventing muscle contraction and thereby relieving spasms . The compound also has a local anesthetic effect, which contributes to its antispasmodic properties. The primary molecular targets include calcium channels and muscarinic receptors .
Comparison with Similar Compounds
Mebeverine: The parent compound with similar antispasmodic properties.
Veratric Acid: A metabolite of mebeverine with similar pharmacological effects.
Papaverine: Another antispasmodic compound used to treat gastrointestinal spasms.
Uniqueness: Mebeverine Acid Methyl Ester is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, mebeverine. This structural modification allows for more efficient absorption and prolonged therapeutic effects .
Properties
IUPAC Name |
methyl 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-18(12-6-7-17(19)21-4)14(2)13-15-8-10-16(20-3)11-9-15/h8-11,14H,5-7,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWPEBUHAHGAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)OC)C(C)CC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
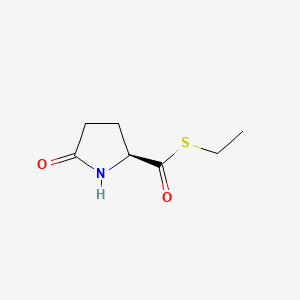
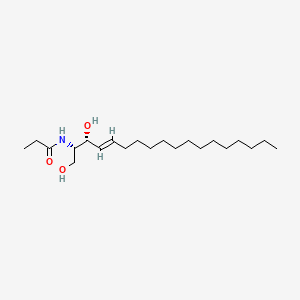
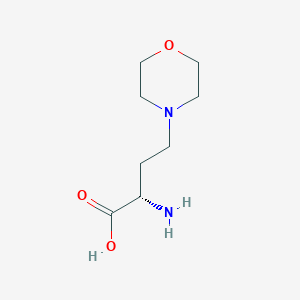
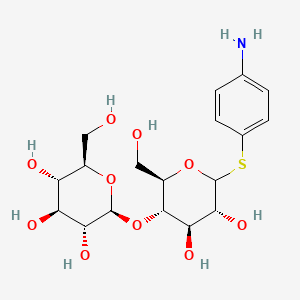
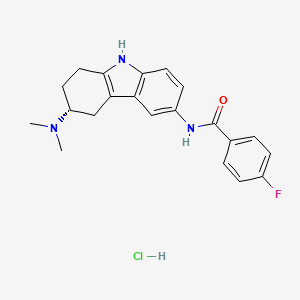

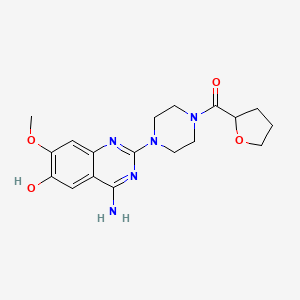
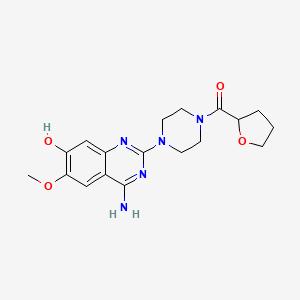
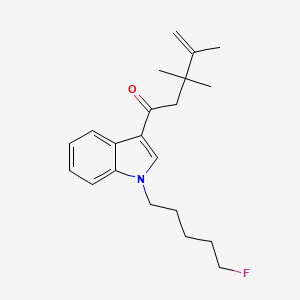
![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)
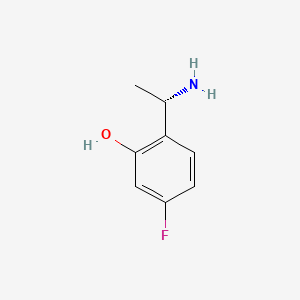
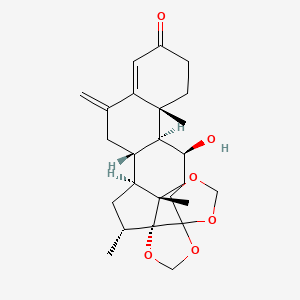
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

